Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1055120-85-8
VCID: VC7494911
InChI: InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)F
Molecular Formula: C15H20BrFN2O2
Molecular Weight: 359.239

Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate

CAS No.: 1055120-85-8

Cat. No.: VC7494911

Molecular Formula: C15H20BrFN2O2

Molecular Weight: 359.239

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate - 1055120-85-8

Specification

CAS No. 1055120-85-8
Molecular Formula C15H20BrFN2O2
Molecular Weight 359.239
IUPAC Name tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3
Standard InChI Key KNJKFWUOIJHZFK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperazine ring substituted at the 4-position with a 4-bromo-2-fluorophenyl group and a tert-butyl carbamate moiety at the 1-position. The piperazine core adopts a chair conformation, while the aromatic ring’s electron-withdrawing bromo and fluoro substituents influence its electronic properties . The tert-butyl group enhances steric bulk, potentially affecting solubility and reaction kinetics.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1055120-85-8
Molecular FormulaC₁₅H₂₀BrFN₂O₂
Molecular Weight359.23 g/mol
Exact Mass358.06 g/mol
LogP (Partition Coefficient)Estimated 3.2 (calculated)

Physicochemical Properties

Solubility and Stability

While experimental solubility data for this specific compound is limited, analogs such as tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate . Stability studies suggest that the tert-butyl carbamate group hydrolyzes under strongly acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres .

Spectroscopic Characterization

  • NMR: The ¹H-NMR spectrum displays characteristic signals for the tert-butyl group (δ ~1.4 ppm) and aromatic protons (δ ~7.0–7.5 ppm) .

  • MS (Mass Spectrometry): The molecular ion peak at m/z 359.23 confirms the molecular weight, with fragmentation patterns indicative of bromine and fluorine loss .

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound is typically synthesized via a multi-step sequence:

  • Buchwald-Hartwig Amination: Coupling of 4-bromo-2-fluoroaniline with a piperazine derivative under palladium catalysis .

  • Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
AminationPd/C, H₂, Ethyl Acetate, 30°C~96%
Boc ProtectionBoc₂O, Et₃N, DCM, RT~85%

Challenges and Mitigations

  • Regioselectivity: The fluorine atom’s ortho-directing effect can lead to undesired byproducts; optimized stoichiometry and catalyst loading minimize this .

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures achieves >95% purity .

ParameterDetailSource
Storage Temperature2–8°C (protected from light)
Hazard StatementsH315, H319, H335
Precautionary MeasuresUse PPE, avoid inhalation

Emergency Procedures

  • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

  • Skin Contact: Wash with soap and water; remove contaminated clothing .

Applications in Pharmaceutical Research

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